Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
Description
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (CAS 854357-50-9) is a brominated benzothiophene derivative characterized by a benzothiophene core substituted with a bromomethyl group at position 3, a fluorine atom at position 4, and an ethyl carboxylate ester at position 2 . The bromomethyl group renders this compound a versatile intermediate in organic synthesis, particularly for alkylation reactions or further functionalization.
Properties
IUPAC Name |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFO2S/c1-2-16-12(15)11-7(6-13)10-8(14)4-3-5-9(10)17-11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWGPIATBMFMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144020 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854357-40-7 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (CAS Number: 854357-40-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Recent studies have highlighted the compound's interaction with various biological targets, particularly in the modulation of ion channels. Specifically, it has been investigated for its effects on the transient receptor potential vanilloid (TRPV) channels, which are implicated in pain sensation and inflammation. TRPV4, in particular, has been identified as a target for several derivatives of benzothiophene compounds due to their ability to influence calcium influx in cells .
In Vitro Studies
-
TRPV Channel Modulation :
- This compound has shown potential as a TRPV4 antagonist. In vitro assays demonstrated that modifications to the compound's structure could enhance its selectivity and potency against TRPV4 channels .
- A study evaluated various derivatives and identified specific functional groups that significantly affected their antagonistic properties against TRPV4, suggesting that SAR plays a crucial role in the biological activity of these compounds .
- Cytotoxicity Assays :
Structure-Activity Relationships (SAR)
A comprehensive SAR analysis was conducted to determine how variations in the chemical structure influence biological activity:
- Compounds with bulky, electron-rich substituents at specific positions on the benzothiophene scaffold exhibited enhanced TRPV4 modulation.
- The presence of bromomethyl and fluoro groups was critical for maintaining biological activity while minimizing cytotoxicity .
Case Study 1: TRPV4 Antagonism
In a detailed investigation, researchers synthesized a series of benzothiophene derivatives, including this compound. The study focused on their ability to modulate TRPV4 channels in human embryonic kidney cells. The results indicated that certain derivatives acted as potent antagonists, providing insights into their therapeutic potential for conditions related to pain and inflammation .
| Compound | TRPV4 Activity | Cytotoxicity (HeLa) | Cytotoxicity (A549) |
|---|---|---|---|
| Compound A | Potent Antagonist | No significant effect | No significant effect |
| This compound | Moderate Antagonist | No significant effect | No significant effect |
Scientific Research Applications
Basic Characteristics
- Molecular Weight : 317.18 g/mol
- Molecular Formula : C12H10BrFO2S
- CAS Number : 854357-40-7
- Purity : Typically ≥95% in commercial preparations
Structural Insights
The compound features a benzothiophene core, which is known for its biological activity and potential as a scaffold in drug design. The presence of bromomethyl and fluorine substituents enhances its reactivity and selectivity in various chemical reactions.
Medicinal Chemistry
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for the synthesis of bioactive compounds.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of benzothiophene exhibit anticancer properties. This compound can be modified to enhance these effects, potentially leading to new cancer therapies.
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions.
Applications:
- Synthesis of Fluorinated Compounds : The fluorine atom in the structure allows for selective reactions that can lead to the development of fluorinated pharmaceuticals, which are often more potent and selective.
Material Science
Due to its unique electronic properties, this compound is being investigated for use in organic electronics and photonic devices.
Potential Uses:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it a candidate for use in OLED technology.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and synthetic differences between the target compound and related analogs:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzothiophene precursors. Key steps include bromination at the 3-position and fluorination at the 4-position. Optimization involves:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution reactions .
- Temperature control : Maintaining 0–5°C during bromomethylation to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purity monitoring : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers should be prioritized?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the ethyl ester triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂), bromomethyl singlet (~4.8 ppm), and aromatic protons (6.8–8.2 ppm) .
- ¹³C NMR : Confirm ester carbonyl (~165 ppm) and benzothiophene carbons .
- IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z ~315 (C₁₁H₉BrFO₂S) .
Q. How does the reactivity of the bromomethyl group influence downstream functionalization?
- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides. For example:
- Amine coupling : React with primary amines (e.g., benzylamine) in DCM at RT to form sulfonamides .
- Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions with aryl boronic acids .
Advanced Research Questions
Q. What computational or crystallographic tools are recommended to resolve ambiguities in spectral data?
- Methodological Answer :
- X-ray crystallography : Refine structures using SHELX (e.g., SHELXL for small-molecule refinement) .
- ORTEP-III/WinGX : Visualize thermal ellipsoids and validate bond angles/distances .
- DFT calculations : Compare computed vs. experimental NMR shifts to confirm regiochemistry .
Q. How can conflicting data in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?
- Methodological Answer :
- Byproduct analysis : Use LC-MS or preparative TLC to isolate impurities; characterize via 2D NMR (COSY, HSQC) .
- Kinetic studies : Vary reaction time/temperature to identify competing pathways (e.g., over-bromination) .
- Mechanistic probes : Isotopic labeling (e.g., D₂O quenching) to trace hydrogen/deuterium exchange in intermediates .
Q. What strategies are effective for evaluating the compound’s bioactivity against enzymatic targets?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
- Molecular docking : AutoDock Vina to predict binding modes in sulfonamide-binding pockets (e.g., carbonic anhydrase) .
- SAR studies : Synthesize analogues (e.g., chloro vs. fluoro substituents) to correlate structure with activity .
Q. How can QSAR models guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Descriptor selection : Calculate logP, polar surface area, and H-bond acceptors/donors using ChemAxon .
- In silico ADMET : Predict metabolic stability (CYP450 interactions) via SwissADME .
- Fragment-based design : Replace bromomethyl with azide for click chemistry applications .
Q. What challenges arise during scale-up from lab-scale to pilot-scale synthesis, and how are they mitigated?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer for exothermic bromination steps .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .
- Waste minimization : Optimize solvent recovery (e.g., DMF distillation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
